molecular formula C13H11N3O B186701 2-((3-Methoxyphenyl)amino)isonicotinonitrile CAS No. 137225-08-2

2-((3-Methoxyphenyl)amino)isonicotinonitrile

Cat. No.: B186701
CAS No.: 137225-08-2
M. Wt: 225.25 g/mol
InChI Key: XLYUSDSCJZPURB-UHFFFAOYSA-N
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Description

2-((3-Methoxyphenyl)amino)isonicotinonitrile is an organic compound with the molecular formula C13H11N3O It is characterized by the presence of a methoxyphenyl group attached to an amino group, which is further connected to an isonicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methoxyphenyl)amino)isonicotinonitrile typically involves the reaction of 3-methoxyaniline with isonicotinonitrile under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-((3-Methoxyphenyl)amino)isonicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((3-Methoxyphenyl)amino)isonicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3-Methoxyphenyl)amino)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-Methoxyphenyl)amino)isonicotinonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

2-((3-Methoxyphenyl)amino)isonicotinonitrile, known for its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a methoxyphenyl group linked to an amino group and an isonicotinonitrile moiety, presents a promising scaffold for drug development. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C13H11N3O. Its structure includes functional groups that are known to influence biological interactions:

  • Methoxy Group : Enhances lipophilicity and may influence binding affinity to biological targets.
  • Amino Group : Can participate in hydrogen bonding and ionic interactions with biomolecules.
  • Isonicotinonitrile Moiety : Often associated with pharmacological activity.

Research indicates that this compound interacts with specific enzymes and receptors, potentially modulating their activities. For instance, it may inhibit certain enzymes involved in cell proliferation, suggesting anticancer properties. The compound's ability to bind to molecular targets is a critical aspect of its biological activity.

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial properties against various pathogens. The compound's effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that this compound can significantly reduce the proliferation of cancer cell lines.
  • Mechanistic Insights : Research suggests that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Table 1: Summary of Biological Activities

Biological ActivityAssay TypeResultReference
AntimicrobialDisk DiffusionEffective against E. coli and S. aureus
AnticancerMTT AssayIC50 = 25 µM in HeLa cells
Apoptosis InductionFlow CytometryIncreased Annexin V positive cells

Case Study: Anticancer Activity

In a study published in Molecules, researchers evaluated the anticancer effects of this compound on various cancer cell lines, including HeLa and MCF-7. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics (Molecules, 2022).

Properties

IUPAC Name

2-(3-methoxyanilino)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-17-12-4-2-3-11(8-12)16-13-7-10(9-14)5-6-15-13/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYUSDSCJZPURB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640815
Record name 2-(3-Methoxyanilino)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137225-08-2
Record name 2-(3-Methoxyanilino)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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